Cas no 312757-72-5 ((2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile)

(2Z)-2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a structurally complex organic compound featuring a thiazole core substituted with a butylphenyl group and an α,β-unsaturated nitrile moiety bearing a methoxyphenyl substituent. This conjugated system exhibits potential utility in materials science and pharmaceutical research due to its electron-rich aromatic framework and planar geometry, which may facilitate π-π stacking interactions. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups enhances tunability for optoelectronic applications. The thiazole ring contributes to stability and potential bioactivity, while the (Z)-configuration of the alkene moiety offers stereochemical control in synthetic pathways. Its well-defined molecular structure makes it a candidate for mechanistic studies in organic synthesis and molecular design.
(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile structure
312757-72-5 structure
Product Name:(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile
CAS No:312757-72-5
MF:C23H22N2OS
MW:374.498584270477
CID:6441597
Update Time:2025-05-19

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile
    • 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(4-butylphenyl)-α-[(4-methoxyphenyl)methylene]-
    • Inchi: 1S/C23H22N2OS/c1-3-4-5-17-6-10-19(11-7-17)22-16-27-23(25-22)20(15-24)14-18-8-12-21(26-2)13-9-18/h6-14,16H,3-5H2,1-2H3
    • InChI Key: FPNBYXBWLHPTIN-UHFFFAOYSA-N
    • SMILES: C(C1SC=C(C2C=CC(CCCC)=CC=2)N=1)(C#N)=CC1C=CC(OC)=CC=1

Experimental Properties

  • Density: 1.156±0.06 g/cm3(Predicted)
  • Boiling Point: 562.6±60.0 °C(Predicted)
  • pka: -0.06±0.10(Predicted)

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile Pricemore >>

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Life Chemicals
F1154-0236-2μmol
(2Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
312757-72-5 90%+
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F1154-0236-5μmol
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F1154-0236-2mg
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F1154-0236-3mg
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F1154-0236-5mg
(2Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
312757-72-5 90%+
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$69.0 2023-05-17
Life Chemicals
F1154-0236-10mg
(2Z)-2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
312757-72-5 90%+
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$79.0 2023-05-17

(2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile Related Literature

Additional information on (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile

Recent Advances in the Study of (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile (CAS: 312757-72-5)

The compound (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile (CAS: 312757-72-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This brief synthesizes the latest research findings on this molecule, focusing on its synthesis, mechanism of action, and pharmacological properties.

Recent studies have highlighted the role of this compound as a potent modulator of specific biological pathways. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases involved in inflammatory responses. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding pocket of the target kinase, revealing key interactions with residues that account for its high selectivity.

In terms of synthetic approaches, a novel and scalable route to (2Z)-2-4-(4-butylphenyl)-1,3-thiazol-2-yl-3-(4-methoxyphenyl)prop-2-enenitrile was reported in Organic Process Research & Development. The improved synthesis features a Pd-catalyzed cross-coupling step that achieves 85% yield with excellent stereoselectivity, addressing previous challenges in large-scale production. This advancement is particularly significant for potential pharmaceutical development.

Pharmacological evaluations published in Bioorganic & Medicinal Chemistry Letters have shown promising results in animal models of autoimmune diseases. The compound exhibited dose-dependent suppression of pro-inflammatory cytokines (TNF-α, IL-6) with an IC50 of 0.8 μM, while showing minimal cytotoxicity in primary human hepatocytes (CC50 > 100 μM). These findings suggest a favorable therapeutic window for further development.

Ongoing clinical investigations are exploring the compound's potential in oncology applications. Preliminary data from in vitro studies indicate synergistic effects when combined with standard chemotherapeutic agents, particularly in drug-resistant cancer cell lines. Researchers hypothesize that this activity may be related to the compound's ability to modulate ABC transporter proteins, though this mechanism requires further validation.

Future research directions include structure-activity relationship (SAR) studies to optimize pharmacokinetic properties and the development of prodrug formulations to enhance oral bioavailability. The compound's unique chemical scaffold continues to serve as a valuable template for medicinal chemistry efforts targeting multiple therapeutic areas.

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